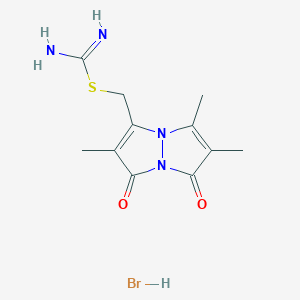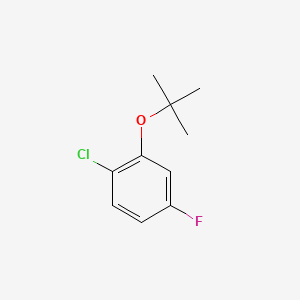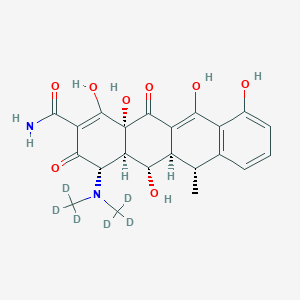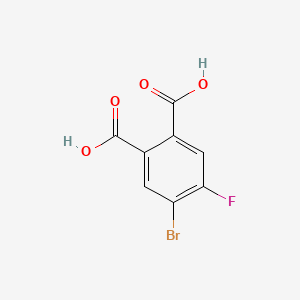
(Isothiouronium)bimane Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isothiouronium)bimane Hydrobromide is a fluorescent reagent with the molecular formula C11H14N4O2S2•HBr and a molecular weight of 347.23 . This compound is primarily used in research settings and is known for its ability to act as a fluorescent probe.
Méthodes De Préparation
The preparation of (Isothiouronium)bimane Hydrobromide involves the synthesis of isothiouronium salts through alkylation reactions. The synthetic routes typically involve the reaction of thiourea with alkyl halides under controlled conditions to form the isothiouronium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Des Réactions Chimiques
(Isothiouronium)bimane Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(Isothiouronium)bimane Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (Isothiouronium)bimane Hydrobromide involves its ability to form hydrogen bonds and interact with various molecular targets. The isothiouronium group enhances its hydrogen-bonding propensity, allowing it to function effectively in protic solvents like methanol. This interaction facilitates the compound’s role as a fluorescent probe and its ability to be recycled and reused .
Comparaison Avec Des Composés Similaires
(Isothiouronium)bimane Hydrobromide can be compared with other similar compounds, such as:
2-(2-Aminoethyl)isothiourea dihydrobromide: Known for its use as a nitric oxide synthase inhibitor.
2-Benzyl-1-(3H-benzothiazol-2-ylidene)-isothiourea: Utilized in various chemical reactions and studies.
The uniqueness of this compound lies in its specific fluorescent properties and its versatility in various research applications.
Propriétés
Formule moléculaire |
C11H15BrN4O2S |
|---|---|
Poids moléculaire |
347.23 g/mol |
Nom IUPAC |
(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C11H14N4O2S.BrH/c1-5-7(3)14-8(4-18-11(12)13)6(2)10(17)15(14)9(5)16;/h4H2,1-3H3,(H3,12,13);1H |
Clé InChI |
QOBGGUPFQSVYKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSC(=N)N)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)






![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)



